

Application Notes: AZD-5672 in Flow Cytometry for CCR5 Receptor Occupancy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD-5672

Cat. No.: B1666223

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5). [1][2][3] CCR5, a G protein-coupled receptor (GPCR), plays a crucial role in leukocyte chemotaxis during inflammation and serves as a co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV into host cells. [4][5][6] By blocking the interaction of natural chemokine ligands such as RANTES (CCL5), MIP-1 α (CCL3), and MIP-1 β (CCL4) with CCR5, **AZD-5672** can modulate inflammatory responses. [5][6] This characteristic makes it a molecule of interest for therapeutic applications in inflammatory diseases like rheumatoid arthritis. [1][2][3]

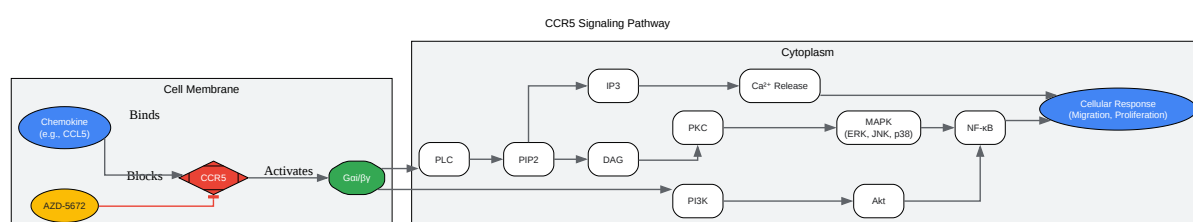
Receptor occupancy (RO) assays are essential in drug development to quantify the binding of a therapeutic to its target on the cell surface. [7] Flow cytometry is a powerful technique for RO assays as it allows for the analysis of specific cell populations within a heterogeneous sample. [8] These application notes provide a detailed protocol for utilizing **AZD-5672** in a flow cytometry-based competitive binding assay to determine its occupancy of the CCR5 receptor on target cells.

Mechanism of Action and Signaling Pathway

AZD-5672 acts as a non-competitive antagonist of CCR5. Upon binding of its natural chemokine ligands, CCR5 undergoes a conformational change, leading to the activation of intracellular signaling pathways through heterotrimeric G proteins. [4] This activation stimulates

downstream cascades, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, resulting in cellular responses such as migration and proliferation. **AZD-5672** binds to CCR5 and prevents this ligand-induced signaling.

CCR5 Signaling Pathway



[Click to download full resolution via product page](#)

Figure 1: Simplified CCR5 signaling pathway and the inhibitory action of **AZD-5672**.

Quantitative Data

The following table summarizes the known inhibitory concentrations of **AZD-5672**.

Parameter	Value	Target	Reference
IC ₅₀	0.32 nM	CCR5	[1]

Experimental Protocols

Principle of the Assay

This protocol describes a competitive binding assay to measure the receptor occupancy of **AZD-5672**. The assay quantifies the amount of "free" or unoccupied CCR5 receptors on the

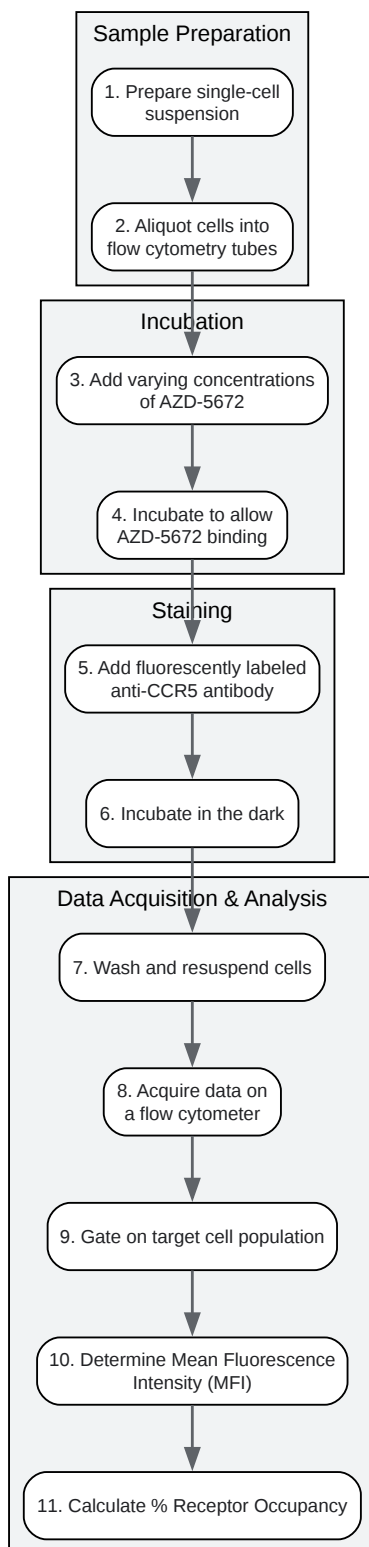
cell surface after incubation with **AZD-5672**. This is achieved by using a fluorescently labeled anti-CCR5 antibody that competes with **AZD-5672** for binding to the receptor. A decrease in the fluorescence signal from the labeled antibody indicates an increase in receptor occupancy by **AZD-5672**.

Materials and Reagents

- **Cells:** A cell line expressing human CCR5 (e.g., CHO-CCR5, HEK293-CCR5) or primary cells known to express CCR5 (e.g., peripheral blood mononuclear cells - PBMCs).
- **AZD-5672:** Prepare a stock solution in DMSO and dilute to working concentrations in assay buffer.
- **Fluorescently labeled anti-CCR5 antibody:** A monoclonal antibody that recognizes an extracellular epitope of CCR5 and whose binding is blocked by **AZD-5672**. The antibody should be labeled with a bright fluorochrome (e.g., PE, APC).
- **Isotype control:** A fluorescently labeled antibody of the same isotype and fluorochrome as the anti-CCR5 antibody, used as a negative control for staining.
- **Assay Buffer:** Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA) and 0.1% sodium azide.
- **Fixation Buffer (optional):** 1% paraformaldehyde in PBS.
- **Flow Cytometer:** Equipped with the appropriate lasers and filters for the chosen fluorochrome.

Experimental Workflow

Receptor Occupancy Assay Workflow



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the CCR5 receptor occupancy assay.

Detailed Protocol

- Cell Preparation:
 - If using a cell line, harvest the cells and prepare a single-cell suspension in cold assay buffer.
 - If using PBMCs, isolate them from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
 - Count the cells and adjust the concentration to 1×10^6 cells/mL in cold assay buffer.
- **AZD-5672** Incubation:
 - Aliquot 100 μ L of the cell suspension (1×10^5 cells) into flow cytometry tubes.
 - Prepare serial dilutions of **AZD-5672** in assay buffer. The final concentrations should bracket the expected IC_{50} (e.g., 0.01 nM to 100 nM).
 - Add the diluted **AZD-5672** to the respective tubes. Include a vehicle control (DMSO) tube.
 - Incubate the cells with **AZD-5672** for 30-60 minutes at 4°C to allow for binding equilibrium to be reached.
- Competitive Antibody Staining:
 - Without washing, add the pre-titrated optimal concentration of the fluorescently labeled anti-CCR5 antibody to each tube.
 - In a separate tube, add the isotype control antibody to a sample of untreated cells.
 - Incubate for 30 minutes at 4°C in the dark.
- Washing and Data Acquisition:
 - Wash the cells twice with 2 mL of cold assay buffer by centrifugation (e.g., 300 x g for 5 minutes).

- Resuspend the cell pellet in 300-500 µL of assay buffer. If not acquiring immediately, cells can be fixed in 1% paraformaldehyde.
- Acquire the samples on a flow cytometer, collecting a sufficient number of events for the target cell population.

Data Analysis

- Gating Strategy:
 - Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
 - If using a mixed cell population like PBMCs, use additional cell surface markers (e.g., CD3, CD4) to identify the specific CCR5-expressing subset.
- Calculating Receptor Occupancy:
 - Determine the Mean Fluorescence Intensity (MFI) of the anti-CCR5 antibody staining for each concentration of **AZD-5672**.
 - The MFI of the vehicle control represents 0% receptor occupancy (maximum free receptors).
 - The MFI of the isotype control or a sample with a saturating concentration of unlabeled anti-CCR5 antibody represents the background fluorescence.
 - Calculate the percent receptor occupancy (%RO) for each **AZD-5672** concentration using the following formula:
$$\%RO = [1 - (MFI_{\text{sample}} - MFI_{\text{background}}) / (MFI_{\text{vehicle}} - MFI_{\text{background}})] \times 100$$
- Data Presentation:
 - Plot the %RO against the log concentration of **AZD-5672** to generate a dose-response curve.
 - From this curve, the IC₅₀ value for receptor binding can be determined.

Best Practices and Troubleshooting

- **Reagent Titration:** The optimal concentration of the fluorescently labeled anti-CCR5 antibody should be determined by titration to ensure a saturating signal without causing non-specific binding.
- **Temperature Control:** Perform all incubation and washing steps at 4°C to minimize receptor internalization and modulation.
- **Sample Stability:** For clinical samples, it is crucial to process them promptly as receptor expression can change over time.[9]
- **Assay Validation:** For use in regulated studies, the assay should be validated for parameters such as precision, accuracy, and specificity.[10][11]

These application notes provide a framework for developing and implementing a flow cytometry-based receptor occupancy assay for **AZD-5672**. Researchers should optimize the protocol for their specific cell type and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. AZD-5672 | P-gp | CCR | HER | TargetMol [targetmol.com]
2. Balancing hERG affinity and absorption in the discovery of AZD5672, an orally active CCR5 antagonist for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
5. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. medpace.com [medpace.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. precisionformedicine.com [precisionformedicine.com]
- 10. Best practices for optimization and validation of flow cytometry-based receptor occupancy assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recommendations for the development and validation of flow cytometry-based receptor occupancy assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: AZD-5672 in Flow Cytometry for CCR5 Receptor Occupancy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666223#azd-5672-use-in-flow-cytometry-for-receptor-occupancy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com